Conformational Restriction in Drug Design: A Technical Guide to 3-Oxa-1,5-diazabicyclo[3.2.2]nonane
Conformational Restriction in Drug Design: A Technical Guide to 3-Oxa-1,5-diazabicyclo[3.2.2]nonane
Executive Summary
The transition from flat, highly flexible heterocycles to rigid, sp³-rich three-dimensional scaffolds—often referred to as the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. The integration of bicyclic bioisosteres allows for the targeted replacement of common saturated heterocycles like piperazine and morpholine[1].
This whitepaper provides an in-depth technical analysis of 3-oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) [2]. As a conformationally locked bioisostere, this scaffold offers profound advantages in metabolic stability, target specificity, and physicochemical tuning. Designed for researchers and drug development professionals, this guide synthesizes chemical identity, rigorous safety protocols, advanced continuous-flow synthetic methodologies, and pharmacological applications.
Structural Rationale & Causality
In traditional drug discovery, piperazine and morpholine rings are ubiquitous solubilizing groups. However, they suffer from two critical liabilities:
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High Conformational Flexibility: The ability of these rings to adopt multiple chair/boat conformations incurs a high entropic penalty upon binding to a target protein.
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Metabolic Vulnerability: The exposed α-C-H bonds adjacent to the basic nitrogens are primary hotspots for Cytochrome P450 (CYP3A4) mediated oxidative dealkylation.
The Bicyclic Solution: By introducing a -CH2-O-CH2- bridge between the nitrogens of a piperazine core, we generate the[3.2.2] bicyclic system.
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Causality of Rigidity: The bridge locks the lone pairs of the nitrogen atoms into a specific spatial trajectory, pre-organizing the molecule for optimal interaction with kinase hinge regions and reducing the entropic penalty of binding.
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Causality of Stability: The steric bulk of the bridged system alters the C-H bond angles, significantly impeding the approach of oxidative enzymes and enhancing the half-life of the drug candidate.
Chemical Identity & Physicochemical Profiling
The structural topology of 3-oxa-1,5-diazabicyclo[3.2.2]nonane provides an optimal balance of polarity (via the ether oxygen) and tunable basicity.
| Parameter | Value / Description | Causality / Relevance in Drug Design |
| Product Name | 3-Oxa-1,5-diazabicyclo[3.2.2]nonane | Standard IUPAC nomenclature for the bridged system. |
| CAS Registry Number | 116777-35-6[3] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₆H₁₂N₂O | Defines the atomic composition. |
| Molar Mass | 128.17 g/mol | Low molecular weight maintains high ligand efficiency (LE). |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area | ~15.6 Ų | Excellent profile for Blood-Brain Barrier (BBB) penetration. |
| pKa (Estimated) | ~8.5 | Lower basicity than piperazine reduces off-target hERG liability. |
Material Safety Data Sheet (MSDS) & Handling Protocols
Handling bicyclic amines requires strict adherence to safety protocols due to their potential to act as strong bases and irritants[4]. The following self-validating safety framework must be implemented.
| Safety Parameter | Directive / Specification |
| GHS Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Signal Word | Warning |
| Precautionary Codes | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| Required PPE | Nitrile gloves (EN 374 compliant), tightly fitting safety goggles (EN 166), and Type A/P2 respiratory protection if handled outside a fume hood. |
| Spill & Disposal Protocol | Contain spillage immediately. Neutralize with dilute acetic acid to form water-soluble salts. Absorb with inert material (e.g., vermiculite) and place in a sealed, labeled container for hazardous waste disposal. |
Advanced Synthetic Methodology: Continuous Flow Protocol
The traditional batch synthesis of bridged N,O-acetals often relies on bis(chloromethyl) ether (BCME). However, BCME is a highly regulated, prohibited carcinogen in many jurisdictions.
To ensure a self-validating, zero-exposure safety system, we utilize a Continuous Flow Microreactor Workflow .
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Causality: Flow chemistry generates and consumes the hazardous electrophile in situ within a closed, micro-volume system. This minimizes the steady-state concentration of toxic intermediates while utilizing elevated temperatures safely to overcome the entropic barrier of bicyclic ring closure.
Step-by-Step Methodology
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Precursor Preparation:
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Feed A: Prepare a 1.0 M solution of anhydrous piperazine[5] in dry tetrahydrofuran (THF), containing 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.
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Feed B: Prepare a 1.1 M solution of paraformaldehyde and thionyl chloride in THF. This generates the highly reactive bis-electrophile equivalent in situ.
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Microfluidic Mixing: Pump Feed A and Feed B simultaneously at 0.5 mL/min into a PEEK T-mixer maintained at 0 °C.
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Causality: The low temperature suppresses exothermic runaway and controls the initial nucleophilic attack of the secondary amine.
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Thermal Cyclization: Direct the mixed stream into a perfluoroalkoxy (PFA) residence coil (5 mL volume, 5-minute residence time) submerged in a 60 °C oil bath.
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Causality: The elevated temperature accelerates the intramolecular ring closure to form the [3.2.2] system.
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In-line Quenching: Pass the reactor effluent through an in-line quench module, mixing with 2.0 M aqueous NaOH at 1.0 mL/min.
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Causality: Immediate basic quenching neutralizes the HCl byproduct, free-bases the bicyclic amine, and destroys any unreacted electrophile, rendering the output completely safe for benchtop collection.
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Isolation: Collect the biphasic mixture, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Continuous flow synthesis workflow for 3-oxa-1,5-diazabicyclo[3.2.2]nonane.
Pharmacological Application: Kinase Inhibition
Once synthesized, 3-oxa-1,5-diazabicyclo[3.2.2]nonane serves as a premium building block in targeted oncology. A classic application is its substitution for morpholine in inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway.
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Causality of Pathway Modulation: In hyperactive cancer phenotypes, Receptor Tyrosine Kinases (RTKs) activate PI3K, leading to the generation of PIP3 and the subsequent hyperactivation of AKT and mTOR (driving cell survival). By incorporating the[3.2.2] scaffold into a small molecule inhibitor, the drug achieves superior binding kinetics deep within the ATP-binding pocket of PI3K, competitively halting the phosphorylation cascade.
PI3K/AKT/mTOR signaling pathway modulated by a [3.2.2] bicyclic bioisostere.
References
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Photosensitization enables Pauson-Khand–type reactions with nitrenes (Bicyclic Bioisosteres in Drug Design) Source: URL:[Link]
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3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI) — Chemical Substance Information (CAS 116777-35-6) Source: URL:[Link]
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Workplace Exposure Limits for Airborne Contaminants (Handling of Piperazine and Bis(chloromethyl) ether) Source: URL:[Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Chemical Product Catalog _Letter O_Page 233_Chemicalbook [chemicalbook.com]
- 3. 3-Oxa-1,5-diazabicyclo[3.2.2]nonana(9CI) CAS#: 116777-35-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. nextsds.com [nextsds.com]
- 5. International Chemical Safety Cards (ICSCs) [chemicalsafety.ilo.org]
